molecular formula C9H9N5S B1483267 5-(azidomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2098118-86-4

5-(azidomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1483267
CAS RN: 2098118-86-4
M. Wt: 219.27 g/mol
InChI Key: UEXOTXBERUZCEZ-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound with the formula C4H4S. It consists of a planar five-membered ring and is aromatic, as indicated by its extensive substitution reactions . It is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. For instance, by the reaction of thiophen-2-carbaldehyde with rhodanine derivatives, 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones have been synthesized . Another example is the synthesis of a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives using Gewald synthesis .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds is obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . All of them present the same molecular subunit structure, mimicking that of rimonabant, an efficient CB1 antagonist .


Chemical Reactions Analysis

Thiophene undergoes various chemical reactions. For example, thiophenes undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . It has a density of 1.051 g/mL, a melting point of -38 °C, and a boiling point of 84 °C .

Scientific Research Applications

Organic Semiconductors

The thiophene moiety in the compound is known for its role in the advancement of organic semiconductors . The sulfur atom in the thiophene ring can interact with organic molecules to create π-conjugated systems, which are essential for semiconductor properties. This compound could be used to develop new organic semiconductors with improved charge transport properties.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The azidomethyl group in 5-(azidomethyl)-1-methyl-3-thiophen-2-ylpyrazole could be explored for the development of novel corrosion inhibitors that offer enhanced protection for metals and alloys in aggressive environments.

OLED Materials

The incorporation of thiophene rings into molecules is crucial for the fabrication of organic light-emitting diodes (OLEDs) . The compound could be a candidate for creating new OLED materials that provide better luminosity and color purity.

Anticancer Agents

Compounds with thiophene rings have shown anticancer properties . The pyrazole ring in the compound, combined with the thiophene, could be investigated for its potential use in cancer treatment, possibly offering a new class of anticancer drugs.

Anti-inflammatory Drugs

Thiophene derivatives exhibit anti-inflammatory effects . The specific structure of 5-(azidomethyl)-1-methyl-3-thiophen-2-ylpyrazole might lead to the discovery of new anti-inflammatory medications with fewer side effects or increased potency.

Antimicrobial Agents

The compound’s structure suggests it could have antimicrobial properties . Research could focus on synthesizing derivatives of this compound to find new antimicrobial agents effective against resistant strains of bacteria or fungi.

Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules play a significant role in the development of OFETs . The compound could be used to synthesize materials that improve the performance of OFETs, such as increasing their response time or stability.

Anti-atherosclerotic Agents

Some thiophene derivatives have been identified with anti-atherosclerotic properties . This compound could be part of a study to develop new drugs that prevent or treat atherosclerosis more effectively.

Mechanism of Action

Safety and Hazards

Thiophene is considered toxic . Its hazards include being harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(azidomethyl)-1-methyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S/c1-14-7(6-11-13-10)5-8(12-14)9-3-2-4-15-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXOTXBERUZCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(azidomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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